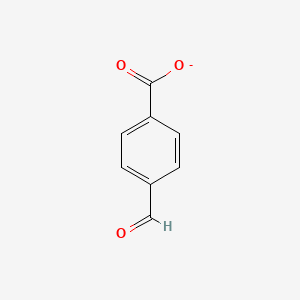

4-Formylbenzoate

描述

属性

分子式 |

C8H5O3- |

|---|---|

分子量 |

149.12 g/mol |

IUPAC 名称 |

4-formylbenzoate |

InChI |

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)/p-1 |

InChI 键 |

GOUHYARYYWKXHS-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C=O)C(=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1C=O)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylbenzoate from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-formylbenzoate, also known as 4-carboxybenzaldehyde, from p-toluic acid. This synthesis is a critical step in various industrial processes, particularly in the production of purified terephthalic acid (PTA), a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). While the complete oxidation of p-toluic acid to terephthalic acid is a well-established industrial process, the selective, partial oxidation to 4-formylbenzoic acid presents a significant chemical challenge due to the propensity for over-oxidation. This guide details the underlying chemical pathways, experimental protocols, and analytical methods pertinent to achieving this selective transformation.

Chemical Pathway and Core Principles

The synthesis of 4-formylbenzoic acid from p-toluic acid is an oxidation reaction that targets the methyl group of the p-toluic acid molecule. This transformation is a key step in the broader industrial oxidation of p-xylene (B151628) to terephthalic acid. The generally accepted sequential oxidation pathway is as follows:

p-Xylene → p-Tolualdehyde → p-Toluic Acid → 4-Formylbenzoic Acid → Terephthalic Acid.[1][2]

The primary challenge in synthesizing 4-formylbenzoic acid is to arrest the oxidation at the aldehyde stage and prevent its further conversion to the thermodynamically more stable terephthalic acid. This requires careful control of reaction conditions, including the choice of catalysts, oxidizing agents, temperature, and pressure.

The mechanism of this oxidation, particularly when using common industrial catalysts like cobalt and manganese salts with bromide promoters, involves a free radical chain reaction. The bromide promoter facilitates the abstraction of a hydrogen atom from the methyl group, initiating the oxidation cascade.

Experimental Protocols

While the direct, high-yield synthesis of 4-formylbenzoic acid from p-toluic acid is not extensively detailed in readily available literature due to its nature as an intermediate, the following protocol is adapted from established procedures for the controlled oxidation of alkylaromatics. This protocol aims to maximize the yield of the desired aldehyde by employing controlled conditions.

Objective: To selectively oxidize p-toluic acid to 4-formylbenzoic acid.

Materials:

-

p-Toluic acid

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Glacial acetic acid

-

Oxygen or compressed air

-

High-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

-

Analytical equipment (HPLC or GC-MS)

Procedure:

-

Reactor Charging: In a high-pressure reactor, charge p-toluic acid, glacial acetic acid (as the solvent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

-

Sealing and Pressurizing: Seal the reactor and purge it with nitrogen gas to remove air. Subsequently, pressurize the reactor with oxygen or compressed air to the desired initial pressure.

-

Heating and Reaction: Begin stirring and heat the reactor to the target temperature. The reaction is typically carried out at a temperature range of 150-200°C.[1]

-

Monitoring the Reaction: The progress of the reaction should be monitored by taking samples at regular intervals and analyzing them using HPLC or GC-MS to determine the relative concentrations of p-toluic acid, 4-formylbenzoic acid, and terephthalic acid.[3][4]

-

Reaction Termination and Cooling: Once the optimal conversion to 4-formylbenzoic acid is achieved (as determined by the analysis), terminate the reaction by stopping the heating and rapidly cooling the reactor.

-

Product Isolation: After cooling, carefully depressurize the reactor. The reaction mixture, a slurry, is then discharged.

-

Purification: The 4-formylbenzoic acid can be separated from the reaction mixture through a series of steps that may include filtration, washing with a suitable solvent to remove unreacted starting material and catalysts, and recrystallization. The solubility of 4-formylbenzoic acid in acetic acid-water mixtures is a critical parameter for designing effective crystallization processes.[5][6]

Quantitative Data

The yield of 4-formylbenzoic acid is highly dependent on the precise control of reaction parameters. The following table summarizes typical ranges for these parameters based on the literature for related oxidation processes. It is important to note that optimization of these parameters is crucial for maximizing the yield of the desired product.

| Parameter | Value Range | Notes |

| Catalysts | Cobalt(II) acetate, Manganese(II) acetate | Transition metal salts that initiate the free radical oxidation. |

| Promoter | Sodium Bromide | Essential for initiating the reaction by facilitating hydrogen abstraction. |

| Solvent | Glacial Acetic Acid, Water | Acetic acid is a common solvent for these types of oxidations.[1] Water can also be used as a solvent.[7] |

| Oxidant | Oxygen or Air | The source of oxygen for the oxidation reaction. |

| Temperature | 150 - 200 °C | Higher temperatures favor the formation of terephthalic acid.[1] |

| Pressure | 10 - 30 atm | Sufficient pressure is required to maintain the solvent in the liquid phase and ensure adequate oxygen concentration. |

| Reaction Time | Variable (requires monitoring) | The reaction must be stopped at the peak concentration of 4-formylbenzoic acid to prevent over-oxidation. |

| Expected Yield | Variable | Highly dependent on the precise control of the reaction conditions to achieve selectivity. |

Visualization of the Synthesis Pathway and Workflow

To better understand the logical relationships in the synthesis and the experimental process, the following diagrams are provided.

Sequential Oxidation Pathway

The synthesis of 4-formylbenzoic acid is an intermediate step in the oxidation of p-xylene to terephthalic acid. This sequential nature is a critical concept to grasp for controlling the reaction.

Caption: The sequential oxidation pathway from p-xylene to terephthalic acid.

Experimental Workflow

The following diagram illustrates the key steps involved in the laboratory synthesis of 4-formylbenzoic acid from p-toluic acid.

Caption: A generalized workflow for the synthesis and purification of 4-formylbenzoic acid.

Analytical Methods for Reaction Monitoring

The successful synthesis of 4-formylbenzoic acid hinges on the ability to accurately monitor the reaction progress and quantify the components in the reaction mixture. This allows for the timely termination of the reaction to maximize the yield of the desired product and minimize the formation of terephthalic acid.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3][4] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of methanol, water, and an acid like acetic acid) can effectively separate p-toluic acid, 4-formylbenzoic acid, and terephthalic acid. UV detection is typically employed for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often after derivatization of the carboxylic acid functional groups to make the analytes more volatile.[3] This method provides both quantitative data and structural confirmation of the products.

Capillary Electrophoresis (CE) is another analytical technique that has been applied for the determination of impurities like 4-formylbenzoic acid in purified terephthalic acid, demonstrating its utility in analyzing these compounds.[8][9]

Conclusion

The synthesis of this compound from p-toluic acid is a nuanced oxidation reaction that requires precise control to achieve high selectivity. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the reaction pathway, the role of catalysts, and the importance of analytical monitoring is paramount. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis and analysis of this important chemical intermediate. Further optimization of the reaction conditions based on real-time analytical data is key to maximizing the yield and purity of 4-formylbenzoic acid.

References

- 1. EP3263546A1 - P-toluic acid producing method - Google Patents [patents.google.com]

- 2. WO2016136683A1 - P-toluic acid producing method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. What is 4-Formylbenzoic acid?_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060247464A1 - Process for the preparation of p-toluic acid by liquid phase oxidation of p-xylene in water - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. lumexinstruments.com [lumexinstruments.com]

4-Formylbenzoic acid CAS number and properties

An In-depth Technical Guide to 4-Formylbenzoic Acid

Introduction

4-Formylbenzoic acid, also known by its synonyms 4-carboxybenzaldehyde and terephthalaldehydic acid, is a bifunctional aromatic organic compound with the chemical formula C₈H₆O₃.[1] Its structure, featuring both a carboxylic acid and an aldehyde group at the para position of a benzene (B151609) ring, makes it a highly versatile and valuable intermediate in organic synthesis.[2] This guide provides a comprehensive overview of its chemical and physical properties, applications in research and drug development, relevant experimental protocols, and safety information.

Chemical and Physical Properties

4-Formylbenzoic acid is a white to yellowish fine crystalline powder.[3][4] It is stable under recommended storage conditions.[5][6] The presence of both a polar carboxylic acid group and a reactive aldehyde group governs its chemical behavior and solubility.[2][7]

Table 1: Physical and Chemical Properties of 4-Formylbenzoic Acid

| Property | Value | Reference |

| CAS Number | 619-66-9 | [1][8][9] |

| Molecular Formula | C₈H₆O₃ | [1][8][9] |

| Molecular Weight | 150.13 g/mol | [1][8][9] |

| Appearance | White to yellowish crystalline powder | [1][3][4] |

| Melting Point | 247-256 °C | [1][3][4][10] |

| Boiling Point | 332.6 ± 25.0 °C at 760 mmHg | [4][10] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| pKa | 3.77 (at 25°C) | [11] |

| UV Absorption (Hexane) | 249 nm, 279 nm, 298 nm | [1][3] |

Table 2: Solubility of 4-Formylbenzoic Acid

| Solvent | Solubility | Reference |

| Water | Slightly soluble in hot water, generally insoluble | [1][2][3][7] |

| Ethanol | Very soluble | [1][4] |

| Methanol | Soluble | [3][11] |

| Dimethylformamide (DMF) | Soluble | [2][3][12] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][11] |

| Ether | Soluble | [1][3][11] |

| Chloroform | Soluble | [1][3][11] |

Applications in Research and Drug Development

4-Formylbenzoic acid is a crucial building block in the synthesis of a wide range of products, including pharmaceuticals, pesticides, liquid crystals, and polymers.[3][12]

-

Pharmaceutical Intermediate : It is extensively used in drug development.[13][14] It serves as a precursor for antibiotics, antifungals, and antiviral agents.[13] Notably, it is a key component in synthesizing potent inhibitors for the dengue virus protease and antagonists for the human glucagon (B607659) receptor, which is relevant for diabetes treatment.[4] Research is also exploring its potential in cancer therapy due to its ability to inhibit cancer cell growth.[13]

-

Drug Delivery Systems : The compound is used to modify polymers like polyvinyl alcohol (PVA) to create ultra-sensitive pH-responsive hydrogels.[15] These hydrogels can be loaded with anticancer drugs and are designed for controlled drug release in the acidic microenvironment of tumors.[15]

-

Synthesis of Terephthalic Acid : It is an important intermediate in the production of terephthalic acid, a major commodity chemical used in polyester (B1180765) production.[3][11][16]

-

Catalysis : 4-Formylbenzoic acid has been utilized as a catalyst in the fabrication of versatile hydrogels with applications in wound dressings and tissue remodeling.[17]

Experimental Protocols

Synthesis of 4-Formylbenzoic Acid via Oxidation

One common method for synthesizing 4-formylbenzoic acid is through the oxidation of p-xylene (B151628). The following protocol is a general representation of a liquid-phase oxidation process.

Materials:

-

p-Xylene

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Hydrobromic acid (HBr)

-

Acetic acid (95% aqueous solution)

-

High-pressure reactor (e.g., titanium vessel)

-

Pressurized air source

Procedure:

-

Charge the high-pressure reactor with a solution of manganese(II) acetate, cobalt(II) acetate, and hydrobromic acid dissolved in 95% aqueous acetic acid.[18]

-

Add p-xylene to the reactor.[18]

-

Seal the reactor and pressurize it with air to approximately 35 kg/cm ².[18]

-

Heat the reactor to 180 °C while agitating the mixture.[18]

-

Maintain this temperature for a set reaction time (e.g., 10 minutes).[18]

-

After the reaction period, rapidly cool the reactor to room temperature, for instance, using a water spray.[18]

-

Vent the off-gas and collect the solid and liquid contents from the reactor for analysis and purification.[18]

Caption: General workflow for the synthesis of 4-formylbenzoic acid via catalytic oxidation of p-xylene.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of 4-formylbenzoic acid.

Instrumentation & Conditions:

-

System : HPLC with UV detector.

-

Column : C18 reversed-phase column (e.g., Ascentis C18).

-

Mobile Phase A : 0.1% Formic acid in water.[19]

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.[19]

-

Gradient : A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing mobile phase B.[19]

-

Flow Rate : Typically 1.0 mL/min.[19]

-

Detection : UV at 230 nm.[19]

Sample Preparation:

-

Dissolve the sample containing 4-formylbenzoic acid in a suitable solvent, such as the initial mobile phase composition.[19]

-

Filter the solution through a 0.45 µm filter to remove particulate matter before injection.[19]

Quantification:

-

Prepare a series of standard solutions of 4-formylbenzoic acid with known concentrations.

-

Inject the standards to create a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine its concentration using the calibration curve.[19]

Role in Drug Discovery Pathways

4-Formylbenzoic acid serves as a versatile scaffold in medicinal chemistry. Its dual functionality allows for the systematic modification and synthesis of compound libraries to identify potent drug candidates. For example, in the development of enzyme inhibitors, the carboxylic acid group can interact with basic residues in an active site, while the aldehyde provides a reactive handle for further chemical elaboration to improve potency and selectivity.

Caption: Logical workflow illustrating the use of 4-formylbenzoic acid in a typical drug discovery cascade.

Safety and Handling

4-Formylbenzoic acid is classified as an irritant.[4][10]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can be harmful if swallowed (H302).[5][10]

-

Precautions : Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][10] Use only outdoors or in a well-ventilated area.[10] Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

First Aid :

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[5][6]

-

Skin Contact : Wash off with soap and plenty of water.[5][6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and handle under an inert gas.[5]

References

- 1. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 4. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 4-Formylbenzoic acid CAS#: 619-66-9 [m.chemicalbook.com]

- 12. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 13. chemneo.com [chemneo.com]

- 14. nbinno.com [nbinno.com]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]

- 18. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

4-Carboxybenzaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxybenzaldehyde (4-CBA), a significant organic compound with diverse applications in industrial chemistry and scientific research. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in key chemical transformations.

Chemical Structure and Nomenclature

4-Carboxybenzaldehyde is an organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a benzene (B151609) ring at para positions (1 and 4).[1] Its preferred IUPAC name is 4-Formylbenzoic acid .[1] It is also known by other synonyms such as p-carboxybenzaldehyde, terephthaldehydic acid, and 4-formylbenzoic acid.[2][3][4][5][6][7][8]

The chemical structure of 4-Carboxybenzaldehyde is as follows:

-

SMILES: O=Cc1ccc(cc1)C(=O)O[1]

Physicochemical Properties

A summary of the key quantitative data for 4-Carboxybenzaldehyde is presented in the table below. These properties are crucial for its application in synthesis and for the development of analytical methods.

| Property | Value | Reference(s) |

| Molar Mass | 150.133 g·mol⁻¹ | [1][4] |

| Appearance | White to off-white or yellowish crystalline powder | [1][2][3] |

| Melting Point | 245 - 249 °C | [1][2] |

| Boiling Point | Sublimes before reaching boiling point | [4] |

| pKa | 3.77 (at 25°C) | [3][4] |

| Water Solubility | Slightly soluble in hot water | [4] |

| Solubility in other solvents | Soluble in DMSO, methanol, ether, and chloroform | [3][4] |

| Density | Approximately 1.3 g/cm³ | [4] |

| Flash Point | 169.2 ± 19.7 °C | [4] |

| Refractive Index | 1.620 | [4] |

Industrial Significance and Synthesis

4-Carboxybenzaldehyde is a significant industrial chemical, primarily known as a byproduct in the large-scale production of terephthalic acid (TPA) from the oxidation of p-xylene (B151628).[1] Given that millions of tons of TPA are produced annually, even a small yield of 4-CBA makes it a readily available chemical intermediate.[1] It is a crucial intermediate in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[2][3][9]

The synthesis of high-purity terephthalic acid often involves the management of 4-CBA as an impurity. The diagram below illustrates the oxidation pathway from p-xylene to terephthalic acid, highlighting the position of 4-Carboxybenzaldehyde as a key intermediate.

Caption: Oxidation of p-xylene to terephthalic acid via 4-Carboxybenzaldehyde.

Experimental Protocols

Detailed methodologies are essential for the accurate quantification and utilization of 4-Carboxybenzaldehyde in research and industrial settings. Below are summaries of established analytical protocols.

This method is suitable for the precise determination of 4-CBA concentrations down to the parts-per-million (ppm) range in terephthalic acid samples.[10]

-

Principle: 4-Carboxybenzaldehyde can be directly reduced on a dropping mercury electrode (DME) in an ammoniacal solution, allowing for its quantitative analysis via polarography.[10]

-

Reagents and Solutions:

-

4-Carboxybenzaldehyde (analytical standard)[10]

-

Sodium hydroxide (B78521) solution, w(NaOH) = 32%[10]

-

Ultrapure water (>18 MΩ·cm)[10]

-

Ammonia (B1221849) buffer (pH = 9.6): Prepare by mixing 112 mL of 25% ammonia solution and 49 mL of 32% HCl, and diluting to 500 mL with ultrapure water to achieve c(NH₄Cl) = 1 mol/L and c(NH₃) = 2 mol/L.[10]

-

-

Sample Preparation:

-

Weigh 5 g of the terephthalic acid sample into a beaker and create a slurry with 40 mL of ultrapure water.[10]

-

Add 15 mL of 25% ammonia solution while heating. If the sample does not fully dissolve, add 32% NaOH solution dropwise (approximately 1 mL) until a clear solution is obtained.[10]

-

After cooling, transfer the solution to a 100 mL volumetric flask.[10]

-

Add 3 mL of the ammonia buffer and fill to the mark with ultrapure water.[10]

-

-

Analysis:

High-Performance Liquid Chromatography (HPLC) is another robust method for quantifying 4-CBA in PTA, as outlined in ASTM D7884.[11]

-

Principle: This method utilizes reverse-phase HPLC to separate 4-CBA and other impurities like p-toluic acid from the PTA matrix.[11] The presence of 4-CBA is undesirable in PTA used for polyester (B1180765) production as it can cause coloration and affect polymer quality.[11]

-

Applicability: This method is suitable for determining 4-CBA concentrations up to 500 mg/kg.[11]

-

Instrumentation: A standard HPLC system with a reverse-phase column and a UV detector is required.

Capillary electrophoresis provides a high-resolution analytical method for separating and quantifying 4-CBA and p-toluic acid in PTA, as described in ASTM D7881 and ASTM D7882.[12][13]

-

Principle: The method is based on capillary zone electrophoresis with direct UV detection, typically at a wavelength of 200 nm.[12][13]

-

Measurement Range: The typical measurement range for 4-CBA is between 3 and 400 mg/kg.[13]

-

Equipment: A capillary electrophoresis system, such as the CAPEL®, is used for these measurements.[13]

-

General Procedure:

-

A background electrolyte (BGE), such as a phosphate (B84403) buffer with sodium 1-heptanesulfonate, is used.[13]

-

The sample is injected into the capillary.

-

A high voltage (e.g., +25 kV) is applied to effect the separation.[13]

-

Detection is performed via UV absorbance at 200 nm.[13]

-

The workflow for a typical analytical determination of 4-CBA in a PTA sample is illustrated below.

Caption: General workflow for the analytical determination of 4-CBA in a sample.

This guide provides foundational knowledge for professionals working with 4-Carboxybenzaldehyde, from its basic chemical properties to detailed analytical procedures critical for quality control and research applications.

References

- 1. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 6. 4-Carboxybenzaldehyde | SIELC Technologies [sielc.com]

- 7. 4-Carboxybenzaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 8. 4-Carboxybenzaldehyde as Intermediate of Organic Synthesis [alfachemch.com]

- 9. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 10. metrohm.com [metrohm.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. Determination (analysis) of 4-carboxybenzaldehyde and p-toluic acid in purified terephthalic acid according to ASTM D7881, ASTM D7882 [lumexinstruments.com]

- 13. lumexinstruments.com [lumexinstruments.com]

Spectroscopic Profile of Methyl 4-Formylbenzoate: A Technical Guide

Introduction

Methyl 4-formylbenzoate is a bifunctional organic compound containing both an ester and an aldehyde group. This unique structural feature makes it a valuable building block in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.10 | s | 1H | Aldehydic proton (-CHO) |

| 8.15 | d | 2H | Aromatic protons (ortho to -CHO) |

| 7.95 | d | 2H | Aromatic protons (ortho to -COOCH₃) |

| 3.95 | s | 3H | Methyl protons (-OCH₃) |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehydic carbon (-CHO) |

| 166.0 | Ester carbonyl carbon (-COOCH₃) |

| 139.0 | Aromatic carbon (para to -CHO) |

| 135.0 | Aromatic carbon (ipso to -CHO) |

| 130.0 | Aromatic carbons (ortho to -COOCH₃) |

| 129.5 | Aromatic carbons (ortho to -CHO) |

| 52.5 | Methyl carbon (-OCH₃) |

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1700 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 164 | High | [M]⁺ (Molecular ion) |

| 133 | High | [M - OCH₃]⁺ |

| 105 | Medium | [M - COOCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of methyl this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid methyl this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (EI Method)

Sample Introduction and Data Acquisition:

-

Introduce a small amount of the methyl this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like methyl this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 4-Formylbenzoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde) in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document presents quantitative solubility data, details the experimental methodologies for its determination, and illustrates the experimental workflow.

Quantitative Solubility Data

The solubility of 4-formylbenzoic acid is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of 4-Formylbenzoic Acid in Alcohols and Water

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 | 0.0498 |

| 288.15 | 0.0583 | |

| 293.15 | 0.0681 | |

| 298.15 | 0.0795 | |

| 303.15 | 0.0927 | |

| 308.15 | 0.1079 | |

| 313.15 | 0.1256 | |

| 318.15 | 0.1461 | |

| 323.15 | 0.1698 | |

| Ethanol | 283.15 | 0.0245 |

| 288.15 | 0.0292 | |

| 293.15 | 0.0347 | |

| 298.15 | 0.0412 | |

| 303.15 | 0.0488 | |

| 308.15 | 0.0577 | |

| 313.15 | 0.0682 | |

| 318.15 | 0.0805 | |

| 323.15 | 0.0949 | |

| Isopropanol | 283.15 | 0.0163 |

| 288.15 | 0.0195 | |

| 293.15 | 0.0232 | |

| 298.15 | 0.0277 | |

| 303.15 | 0.0329 | |

| 308.15 | 0.0391 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0551 | |

| 323.15 | 0.0654 | |

| Water | 303.2 | 0.00018 |

| 313.2 | 0.00028 | |

| 323.2 | 0.00043 | |

| 333.2 | 0.00065 | |

| 343.2 | 0.00096 | |

| 353.2 | 0.00140 | |

| 363.2 | 0.00202 | |

| 373.2 | 0.00287 | |

| 383.2 | 0.00403 | |

| 393.2 | 0.00561 | |

| 403.2 | 0.00775 |

Table 2: Solubility of 4-Formylbenzoic Acid in Other Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Ethanoic Acid | 303.2 | 0.0199 |

| 313.2 | 0.0264 | |

| 323.2 | 0.0348 | |

| 333.2 | 0.0456 | |

| 343.2 | 0.0593 | |

| 353.2 | 0.0766 | |

| 363.2 | 0.0982 | |

| 373.2 | 0.1251 | |

| 383.2 | 0.1583 | |

| 393.2 | 0.1989 | |

| 403.2 | 0.2481 | |

| N-Methyl-2-pyrrolidone (NMP) | 283.15 | 0.1772 |

| 288.15 | 0.1979 | |

| 293.15 | 0.2206 | |

| 298.15 | 0.2455 | |

| 303.15 | 0.2728 | |

| 308.15 | 0.3027 | |

| 313.15 | 0.3355 | |

| 318.15 | 0.3713 | |

| 323.15 | 0.4104 |

Qualitative Solubility:

-

Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ether, and chloroform.[1][2]

-

Slightly soluble in: Hot water.[1]

-

Partial to low solubility in: Non-polar solvents such as hexane (B92381) and benzene.[3]

Experimental Protocol for Solubility Determination

The following protocol is a synthesized methodology based on the commonly cited "steady-state" or "isothermal saturation" method for determining the solubility of 4-formylbenzoic acid.

Objective: To determine the equilibrium solubility of 4-formylbenzoic acid in a given solvent at a specified temperature.

Materials:

-

4-Formylbenzoic acid (high purity)

-

Solvent of interest (analytical grade or higher)

-

Jacketed glass vessel or crystallizer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

Procedure:

-

Preparation: An excess amount of 4-formylbenzoic acid is added to a known mass or volume of the solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach solid-liquid equilibrium. The system is typically allowed to equilibrate for several hours. Preliminary studies are often conducted to determine the minimum time required to reach equilibrium.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is left undisturbed for a period (e.g., 2 hours) to allow any undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the experiment to prevent precipitation or further dissolution. The sample is immediately passed through a syringe filter into a pre-weighed container.

-

Analysis: The collected sample is accurately weighed and then diluted with the mobile phase of the HPLC system to a concentration within the calibrated range. The concentration of 4-formylbenzoic acid in the diluted sample is determined by HPLC analysis against a series of prepared standard solutions of known concentrations.

-

Data Calculation: The mole fraction solubility (x₁) is calculated from the measured concentration, taking into account the masses and molar masses of the solute (4-formylbenzoic acid) and the solvent.

-

Verification: The solid residue in the vessel after the experiment should be analyzed (e.g., by X-ray powder diffraction) to ensure that no solvate formation or polymorphic transformation of the 4-formylbenzoic acid has occurred during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of 4-formylbenzoic acid.

Caption: Workflow for determining the solubility of 4-formylbenzoic acid.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 4-Carboxybenzaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth technical analysis of the crystal structure of 4-Carboxybenzaldehyde (4-CBA), a significant compound in organic synthesis and a notable impurity in the production of terephthalic acid.

This document summarizes the crystallographic data for the two known polymorphs of 4-Carboxybenzaldehyde, as determined by single-crystal X-ray diffraction. It includes detailed experimental protocols for their characterization and presents the quantitative data in clearly structured tables for comparative analysis. Furthermore, a logical workflow for crystal structure determination is visualized to aid in understanding the experimental process.

Crystallographic Data Summary

The crystal structure of 4-Carboxybenzaldehyde has been resolved into two polymorphic forms, designated as Form I and Form II.[1] Form I is the stable form at lower temperatures, while Form II is the higher temperature polymorph.[1] The crystallographic details for both forms are presented below.

Table 1: Crystal Data and Structure Refinement for 4-Carboxybenzaldehyde Polymorphs [1]

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/a | P1 |

| a (Å) | 7.28(3) | 6.43(1) |

| b (Å) | 29.21(3) | 7.30(1) |

| c (Å) | 3.74(1) | 3.81(1) |

| α (°) | 90 | 97.4(2) |

| β (°) | 121.5(2) | 91.3(2) |

| γ (°) | 90 | 83.2(2) |

| Volume (ų) | 678.9 | 175.9 |

| Z | 4 | 1 |

| Wavelength (Å) | 1.5418 (Cu Kα) | 1.5418 (Cu Kα) |

| R-factor | 0.100 | 0.079 |

Molecular Geometry

The molecular structure of 4-Carboxybenzaldehyde consists of a benzene (B151609) ring substituted with a carboxylic acid group and a formyl (aldehyde) group at the para positions. The planarity of the molecule and the orientation of the functional groups are key features of its crystal packing.

Table 2: Selected Bond Lengths (Å) for 4-Carboxybenzaldehyde (Form I) [1]

| Bond | Length (Å) |

| C(1)-C(2) | 1.38 |

| C(2)-C(3) | 1.38 |

| C(3)-C(4) | 1.39 |

| C(4)-C(5) | 1.39 |

| C(5)-C(6) | 1.38 |

| C(6)-C(1) | 1.39 |

| C(1)-C(7) | 1.49 |

| C(7)-O(1) | 1.27 |

| C(7)-O(2) | 1.25 |

| C(4)-C(8) | 1.47 |

| C(8)-O(3) | 1.22 |

Table 3: Selected Bond Angles (°) for 4-Carboxybenzaldehyde (Form I) [1]

| Angle | Degree (°) |

| C(2)-C(1)-C(6) | 120.1 |

| C(1)-C(2)-C(3) | 120.2 |

| C(2)-C(3)-C(4) | 119.8 |

| C(3)-C(4)-C(5) | 120.2 |

| C(4)-C(5)-C(6) | 119.8 |

| C(5)-C(6)-C(1) | 120.0 |

| C(2)-C(1)-C(7) | 120.4 |

| C(6)-C(1)-C(7) | 119.5 |

| O(1)-C(7)-O(2) | 123.4 |

| C(1)-C(7)-O(1) | 115.8 |

| C(1)-C(7)-O(2) | 120.8 |

| C(3)-C(4)-C(8) | 120.9 |

| C(5)-C(4)-C(8) | 118.9 |

| C(4)-C(8)-O(3) | 123.8 |

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The following is a detailed description of the experimental methodology employed for the structure determination of the two polymorphs of 4-Carboxybenzaldehyde.[1]

Crystal Growth

-

Form I: Crystals of the monoclinic form were obtained by slow evaporation from an aqueous solution at room temperature.

-

Form II: Crystals of the triclinic form were obtained by slow evaporation from an acetone (B3395972) solution at room temperature.

X-ray Data Collection

-

Instrument: A Weissenberg-type X-ray diffractometer was used for data collection.

-

Radiation: Nickel-filtered Copper Kα (Cu Kα) radiation (λ = 1.5418 Å) was utilized.

-

Data Collection Method: The multiple-film equi-inclination Weissenberg technique was employed to record the diffraction intensities. The intensities were estimated visually.

-

Corrections: The collected intensity data were corrected for Lorentz and polarization factors. No absorption correction was applied.

Structure Solution and Refinement

-

Structure Solution: The crystal structures of both polymorphs were solved using the Patterson method.

-

Refinement: The atomic coordinates and anisotropic thermal parameters were refined by the block-diagonal least-squares method. The final R-values were 0.100 for 369 observed reflections for Form I and 0.079 for 389 observed reflections for Form II.

Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a compound like 4-Carboxybenzaldehyde involves a series of well-defined steps, from sample preparation to the final validation of the structural model. The following diagram illustrates this typical workflow.

This comprehensive guide provides essential crystallographic data and procedural insights for 4-Carboxybenzaldehyde, serving as a valuable resource for researchers and professionals engaged in materials science, drug development, and quality control. The detailed structural information is critical for understanding the physicochemical properties of this compound and for the rational design of related molecular systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-formylbenzoate and its common derivative, methyl this compound. This document is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support their work in organic synthesis and drug discovery.

Core Physical and Chemical Properties

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, and its methyl ester, methyl this compound, are bifunctional molecules that serve as versatile building blocks in chemical synthesis.[1][2] Their dual reactivity, stemming from the presence of both a formyl and a carboxyl or ester group, makes them valuable intermediates in the preparation of a wide range of compounds, including active pharmaceutical ingredients (APIs) and fluorescent whitening agents.[3][4][5]

4-Formylbenzoic acid is a white to yellowish fine crystalline powder.[6] It is a member of the benzoic acid and benzaldehyde (B42025) families.[6]

Table 1: Physical and Chemical Properties of 4-Formylbenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₃ | [6] |

| Molecular Weight | 150.13 g/mol | [7] |

| Melting Point | 247 °C (lit.) | [6] |

| pKa | 3.77 (at 25°C) | [6] |

| Water Solubility | Soluble | [6] |

| Other Solubilities | Soluble in methanol (B129727), DMSO, ether, and chloroform | [6] |

| Appearance | Yellowish fine crystalline powder | [6] |

| λmax | 298 nm (Hexane) | [6] |

| CAS Number | 619-66-9 | [6] |

Methyl this compound is the methyl ester derivative of 4-formylbenzoic acid and is a key intermediate in various synthetic processes.[4][8] It typically appears as a white to cream or slightly green crystalline powder.[8][9]

Table 2: Physical and Chemical Properties of Methyl this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [9][10] |

| Molecular Weight | 164.16 g/mol | [10][11] |

| Melting Point | 59-63 °C (lit.) | [9][10][11] |

| Boiling Point | 264-266 °C (lit.) | [10][11][12] |

| Density | 1.200 g/cm³ | [5][12][13] |

| Flash Point | 128 °C | [11] |

| Water Solubility | Insoluble | [8][10] |

| Other Solubilities | Soluble in methanol (0.1 g/mL, clear) | [8] |

| Appearance | White to cream or slightly green crystalline powder and/or chunks | [8][9] |

| CAS Number | 1571-08-0 | [8][10][11] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound derivatives.

-

¹H NMR (4-Formylbenzoic Acid, DMSO-d₆): Chemical shifts are observed at approximately 13.5 ppm (carboxylic acid proton), 10.14 ppm (aldehyde proton), and 8.17 and 8.05 ppm (aromatic protons).[14]

-

¹H NMR (Methyl this compound): The spectrum for methyl this compound is available, providing confirmation of its structure.[15][16]

-

IR Spectra (Methyl this compound): Infrared spectroscopy data is available and conforms to the expected structure.[9][17]

-

Mass Spectrometry (Methyl this compound): GC-MS data is available for methyl this compound.[18]

Chemical Reactivity and Stability

Methyl this compound is an aldehyde and an ester.[5][8][18] Aldehydes are known to be involved in self-condensation or polymerization reactions, which are often catalyzed by acids and are exothermic.[5][18] They are readily oxidized to form carboxylic acids.[5][18] The combination of aldehydes with azo, diazo compounds, dithiocarbamates, nitrides, and strong reducing agents can generate flammable and/or toxic gases.[5][18]

This compound may be sensitive to prolonged exposure to air and can form peroxides.[5][8][18] It is stable but incompatible with strong oxidizing agents.[8] For storage, it is recommended to keep the container closed when not in use and store it in a cool, dry place, potentially under nitrogen as it is air-sensitive.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis of methyl this compound and its derivatives.

This method involves the direct esterification of p-formylbenzoic acid with methanol.[3]

-

Materials:

-

Anhydrous methanol (1200g)

-

Purified p-formylbenzoic acid (400g)

-

p-toluenesulfonic acid (5g)

-

Nitrogen gas

-

-

Equipment:

-

2L corrosion-resistant pressure reactor

-

-

Procedure:

-

Add anhydrous methanol, purified p-formylbenzoic acid, and p-toluenesulfonic acid to the pressure reactor.

-

After mixing, open the exhaust valve and fill with nitrogen gas for 3 minutes.

-

Close all valves and begin stirring.

-

Heat and maintain the temperature at 118-120°C, with a pressure of 0.5-0.75MPa, for 5 hours.

-

After the reaction is complete, cool the mixture to 30°C for discharge.

-

The resulting crude product can be further purified.

-

Chalcones, known for their antioxidant properties, can be synthesized from methyl this compound.[19]

-

Materials:

-

Methyl this compound

-

Substituted acetophenone (B1666503) (e.g., 2-hydroxyacetophenone)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl this compound and the substituted acetophenone in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of KOH or NaOH to the mixture.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring with TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water until the filtrate is neutral.

-

Purify the chalcone (B49325) derivative by recrystallization from a suitable solvent like ethanol.

-

These compounds are synthesized through the condensation of methyl this compound with primary amines or hydrazine (B178648) derivatives.[19]

-

Materials:

-

Methyl this compound (1 equivalent)

-

Primary amine or hydrazine derivative (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

-

Equipment:

-

Round-bottom flask

-

Reflux apparatus

-

-

Procedure:

-

Dissolve methyl this compound in ethanol or methanol in a round-bottom flask.

-

Add the selected primary amine or hydrazine derivative to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base or hydrazone.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of antioxidant precursors from methyl this compound.

Caption: Synthetic routes from methyl this compound to chalcones and Schiff bases.

Caption: General workflow from synthesis to biological evaluation.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl this compound | 1571-08-0 [chemicalbook.com]

- 6. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 7. This compound | C8H5O3- | CID 4289537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound de méthyle, 99 %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]

- 10. Methyl this compound, 98+% | Fisher Scientific [fishersci.ca]

- 11. Methyl this compound 99 1571-08-0 [sigmaaldrich.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. methyl this compound [stenutz.eu]

- 14. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 15. Methyl this compound(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 16. Methylthis compound | C9H8O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 17. spectrabase.com [spectrabase.com]

- 18. Methyl this compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylbenzoic acid, also known by its systematic name 4-carboxybenzaldehyde, is a bifunctional aromatic organic compound featuring both a carboxylic acid and an aldehyde group. This unique structure makes it a highly valuable intermediate in the synthesis of a wide array of pharmaceuticals, polymers, and other fine chemicals.[1][2] While a single discoverer is not widely credited, its synthesis emerged in the early 20th century through research into aromatic oxidation reactions.[3] This guide provides an in-depth look at the historical context of its synthesis and a detailed experimental protocol for a representative production method.

Discovery and Historical Context

The history of 4-formylbenzoic acid is intrinsically linked to the industrial production of terephthalic acid, a key monomer for polyesters. In the oxidation of p-xylene (B151628) to terephthalic acid, 4-formylbenzoic acid is a crucial, yet sometimes challenging, intermediate.[4][5][6] Early methods for the production of terephthalic acid involved the oxidation of p-xylene, and it was in the analysis of these reaction mixtures that 4-formylbenzoic acid was identified.[5][7] Over time, various methods have been developed for its synthesis, including the diazonium salt method, gas-phase catalytic oxidation, and amide dehydration.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-formylbenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [8][9] |

| Molecular Weight | 150.13 g/mol | [8][9] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 245 °C | [4] |

| Solubility | Insoluble in water; soluble in DMF | [1][2] |

Synthesis of 4-Formylbenzoic Acid

The most common and industrially significant method for producing 4-formylbenzoic acid is through the liquid-phase oxidation of p-xylene.[5] This process is typically carried out in the presence of a cobalt-manganese-bromide catalyst system in an acetic acid solvent.[5]

Experimental Protocol: Liquid-Phase Oxidation of Paraxylene

The following protocol is a representative example of the synthesis of terephthalic acid where 4-formylbenzoic acid is a key intermediate and its concentration is monitored.

Materials and Equipment:

-

Reactants: Paraxylene, Acetic acid (95% aqueous solution), Manganese (II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O), Cobalt (II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Hydrogen bromide (HBr)

-

Gases: Compressed air

-

Equipment: 71 mL titanium reactor vessel with thermocouple and gas inlet valve, mechanical shaker, fluidized sand bath for heating, water spray for cooling, gas sampling bag.

Procedure:

-

Catalyst Solution Preparation: Prepare a solution of 0.0270 g of Mn(OAc)₂·4H₂O, 0.0265 g of Co(OAc)₂·4H₂O, and 0.0087 g of HBr in 9.5 g of 95% (by volume) aqueous acetic acid.

-

Reactor Charging: Add the catalyst solution and 0.50 g of paraxylene to the 71 mL titanium reactor.

-

Pressurization: Seal the reactor and pressurize it to 35 kg/cm ² (gauge) with compressed air.

-

Reaction: Heat the reactor to 180 °C using the fluidized sand bath and maintain this temperature with agitation for 10 minutes.

-

Cooling: After the reaction period, rapidly cool the reactor to room temperature using a water spray.

-

Product Recovery and Analysis: Vent the off-gas into a gas sampling bag for analysis. Recover the solid and liquid contents of the reactor for analysis of terephthalic acid and 4-formylbenzoic acid concentrations.

Quantitative Data from a Representative Experiment:

| Product | Yield |

| Terephthalic Acid | 98.3% |

| 4-Formylbenzoic Acid | 1.4% |

Reference for protocol and data:[9]

Synthesis Pathway Diagram

The following diagram illustrates the oxidation of p-xylene to terephthalic acid, highlighting the intermediate formation of 4-formylbenzoic acid.

References

- 1. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Formylbenzoate Ligands in Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of materials incorporating 4-formylbenzoate. Due to a lack of specific thermal analysis data for simple this compound salts in publicly available literature, this guide focuses on the behavior of this compound and related benzoate (B1203000) derivatives when incorporated as ligands in more complex structures, such as coordination polymers and metal-organic frameworks (MOFs). The principles and methodologies described herein are fundamental to understanding the thermal properties of these materials, which is crucial for their application in drug development, materials science, and catalysis.

Introduction to the Thermal Analysis of Benzoate-Based Coordination Polymers

The thermal stability of coordination polymers is a critical parameter that dictates their suitability for various applications. The decomposition of these materials is a multi-step process that typically involves the loss of solvent molecules followed by the breakdown of the organic ligands and the ultimate formation of a metal oxide residue. The this compound ligand, with its aromatic core and reactive functional groups, contributes to the overall thermal behavior of the coordination polymer. Understanding the temperatures at which these decomposition events occur is essential for defining the material's operational limits.

Coordination polymers containing benzoate-type ligands can exhibit high thermal stability, with some frameworks being stable to over 300°C. The specific decomposition temperature is influenced by several factors, including the nature of the metal ion and the coordination environment of the ligand.

Quantitative Thermal Analysis Data

The following tables summarize representative quantitative data from the thermal analysis of coordination polymers containing benzoate and substituted benzoate ligands. This data is presented to illustrate the typical thermal behavior of such materials.

Table 1: Thermogravimetric Analysis (TGA) Data for Lanthanide Coordination Polymers with Benzoate-type Ligands

| Compound Type | Temperature Range (°C) | Mass Loss (%) | Assignment |

| Lanthanide-Phenylenediacetate | 35 - 352 | Variable | Desolvation (loss of DMF) |

| > 352 | Variable | Decomposition of the organic ligand | |

| Europium Coordination Polymer | > 300 | - | Onset of decomposition |

Note: Data is illustrative and compiled from studies on related benzoate-containing coordination polymers.

Table 2: Differential Scanning Calorimetry (DSC) Data for Polymers with this compound Derivatives

| Polymer System | Transition | Temperature (°C) |

| Side-chain liquid crystalline polymers | Glass Transition (Tg) | 89 - 134 |

Note: This data is from polymers containing alkoxy this compound derivatives and illustrates the types of transitions observable by DSC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of thermal properties of these materials are provided below.

3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring mass changes as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace.

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen to study thermal decomposition, or air for oxidative stability).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each decomposition step. The final residual mass is often indicative of the metal oxide content.

3.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to detect differential heat flow between a sample and a reference pan.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Experimental Conditions: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min under a nitrogen atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) reveals endothermic (melting, glass transition, desolvation) and exothermic (crystallization, decomposition) events. The peak temperature and the area under the peak (enthalpy) provide quantitative information about these transitions.

Visualizations

4.1. Experimental Workflow for Thermal Analysis

4.2. Generalized Decomposition Pathway of a Metal-4-Formylbenzoate Coordination Polymer

Acidity and pKa of 4-Formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. Its chemical properties, particularly its acidity, are of significant interest in various fields, including medicinal chemistry, where it serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the acidity and pKa value of 4-formylbenzoic acid, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and experimental workflows.

Acidity and Substituent Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can significantly influence this stability through inductive and resonance effects. The formyl group (-CHO) at the para position in 4-formylbenzoic acid is an electron-withdrawing group. This property enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

The electron-withdrawing nature of the formyl group delocalizes the negative charge of the carboxylate anion through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing the charge across the pi system of the aromatic ring and the carbonyl of the aldehyde). This increased charge delocalization stabilizes the carboxylate anion, making the corresponding carboxylic acid a stronger acid and thus lowering its pKa value.

dot

Caption: Dissociation and resonance stabilization of 4-formylbenzoic acid.

Quantitative Data: pKa Values and Hammett Constant

The acidity of 4-formylbenzoic acid can be quantified by its pKa value. The Hammett equation provides a further quantitative measure of the electronic effect of the formyl substituent on the acidity. The equation is given by:

log(K/K₀) = σρ

where K is the acid dissociation constant of the substituted benzoic acid, K₀ is the acid dissociation constant of benzoic acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

| Compound | pKa Value | Ka (approx.) | Hammett Constant (σ_para) |

| Benzoic Acid | 4.20 | 6.3 x 10⁻⁵ | 0.00 |

| 4-Formylbenzoic Acid | 3.75 - 3.82 | 1.5 - 1.8 x 10⁻⁴ | +0.42 |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of an acid. The following is a detailed methodology adapted for 4-formylbenzoic acid.

1. Materials and Reagents:

-

4-Formylbenzoic acid (high purity)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers and volumetric flasks

2. Preparation of Solutions:

-

4-Formylbenzoic Acid Solution (e.g., 0.01 M): Accurately weigh an appropriate amount of 4-formylbenzoic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.

-

Titrant (0.1 M NaOH): Use a standardized solution of NaOH.

-

Ionic Strength Adjuster (e.g., 0.1 M KCl): Prepare a stock solution of KCl to maintain a constant ionic strength during the titration.

3. Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value (e.g., pH 4.0 and 7.0).

4. Titration Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the 4-formylbenzoic acid solution into a beaker.

-

Add a sufficient amount of the KCl stock solution to maintain a constant ionic strength.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more detailed titration curve.

-

Continue the titration well past the equivalence point.

-

Repeat the titration at least two more times for accuracy and precision.

5. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acid and its conjugate base are equal.

-

Calculate the average pKa from the replicate titrations.

dot

Caption: Experimental workflow for pKa determination by potentiometric titration.

Role in Drug Development and Signaling Pathways

While 4-formylbenzoic acid is not typically a final drug product, it serves as a critical intermediate in the synthesis of various pharmacologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. For instance, derivatives of 4-formylbenzoic acid have been investigated for their potential as:

-

Antiviral Agents: Used in the synthesis of inhibitors targeting viral proteases, such as the dengue virus protease.

-

Metabolic Disease Therapeutics: Employed in the development of antagonists for the human glucagon (B607659) receptor, which is a key target in the management of type 2 diabetes.

The involvement of 4-formylbenzoic acid in these areas highlights its indirect connection to various signaling pathways that are dysregulated in these diseases.

dot

Caption: Role of 4-formylbenzoic acid as a building block in drug development.

Conclusion

The acidity of 4-formylbenzoic acid is a key physicochemical property that is enhanced by the electron-withdrawing nature of the para-formyl group. This is reflected in its pKa value, which is lower than that of benzoic acid. The determination of this value through precise experimental methods like potentiometric titration is crucial for its application in chemical synthesis and drug development. As a versatile building block, 4-formylbenzoic acid continues to be an important molecule in the pursuit of novel therapeutics targeting a range of signaling pathways involved in human disease.

The Unfolding Therapeutic Potential of 4-Formylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of 4-formylbenzoate and its derivatives has garnered significant interest in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Possessing both a reactive aldehyde and a benzoate (B1203000) ester functional group, this core structure allows for diverse chemical modifications, leading to a wide array of derivatives with promising biological activities. This technical guide provides an in-depth overview of the current research landscape, focusing on the anticancer and antimicrobial potential of these compounds. It details the synthesis of key derivatives, presents quantitative biological activity data, outlines experimental protocols, and visualizes relevant workflows and potential signaling pathways.

Synthesis of Biologically Active this compound Derivatives

The synthesis of biologically active compounds often begins with the strategic modification of a core scaffold. In this context, 4-formylbenzoic acid and its esters are pivotal starting materials for creating libraries of pyrazole (B372694) and thiazole (B1198619) derivatives, which have demonstrated significant therapeutic potential.

Synthesis of Pyrazole-Derived Hydrazones

A prominent class of this compound derivatives with potent biological activity is the pyrazole-hydrazones. The synthesis is a multi-step process that begins with the formation of a pyrazole aldehyde, which is then condensed with various hydrazines to yield the final hydrazone derivatives.

Experimental Protocol: Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives [1][2][3][4][5]

-

Formation of Hydrazone Intermediate: React 4-hydrazinobenzoic acid with a substituted acetylbenzoic acid (e.g., 4-acetylbenzoic acid) in a suitable solvent like ethanol (B145695). The mixture is refluxed to form the corresponding hydrazone.

-

Vilsmeier-Haack Formylation: The crude hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step introduces the formyl group at the 4-position of the newly formed pyrazole ring, yielding the key aldehyde intermediate, 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid.

-

Synthesis of Hydrazone Derivatives: The pyrazole aldehyde is then reacted with a variety of substituted hydrazines in ethanol, often with a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours.

-

Purification: The resulting solid precipitate, the desired hydrazone derivative, is collected by filtration, washed with ethanol and water, and can often be used without further column purification.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds derived from 4-formylbenzoic acid have also been investigated for their biological activities. The synthesis typically involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone in what is known as the Hantzsch thiazole synthesis.

Anticancer Activity of this compound Derivatives

Several derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The data, primarily presented as half-maximal inhibitory concentrations (IC₅₀), indicate promising anticancer potential for certain structural motifs.

Quantitative Anticancer Data

The following table summarizes the IC₅₀ values of selected 4-hydrazinobenzoic acid derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| 6 | Hydrazinobenzoic acid derivative | HCT-116 | 21.3 ± 4.1 | 22.6 ± 3.9 |

| 7 | Hydrazinobenzoic acid derivative | HCT-116 | 25.4 ± 4.5 | 22.6 ± 3.9 |

| 9 | Hydrazinobenzoic acid derivative | HCT-116 | 28.3 ± 5.1 | 22.6 ± 3.9 |

| 6 | Hydrazinobenzoic acid derivative | MCF-7 | > 100 | 19.7 ± 3.1 |

| 7 | Hydrazinobenzoic acid derivative | MCF-7 | 24.1 ± 4.3 | 19.7 ± 3.1 |

| 9 | Hydrazinobenzoic acid derivative | MCF-7 | 26.2 ± 4.8 | 19.7 ± 3.1 |

| 10 | Hydrazinobenzoic acid derivative | MCF-7 | 25.5 ± 4.6 | 19.7 ± 3.1 |

Data sourced from[6].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard for in vitro cytotoxicity screening.

-

Cell Plating: Seed adherent cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Potential Anticancer Mechanisms and Signaling Pathways

While the precise molecular targets for many this compound derivatives are still under investigation, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis. For instance, certain 4-hydrazinobenzoic acid derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells[7]. This process is often governed by complex signaling cascades.

One study on hydrazinyl thiazole derivatives, a related class of compounds, has implicated the Ras/MAPK/eIF4E signaling pathway in their antitumor activity[8]. Inhibition of this pathway can lead to decreased cell proliferation and survival.

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole-hydrazone derivatives of 4-formylbenzoic acid against several bacterial strains.

Table 1: Antimicrobial Activity of 3-Fluorophenyl-Substituted Hydrazone Derivatives